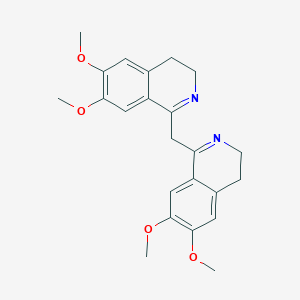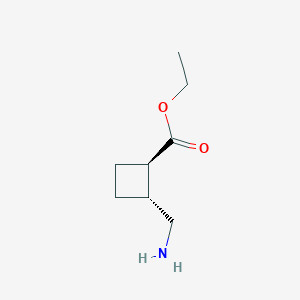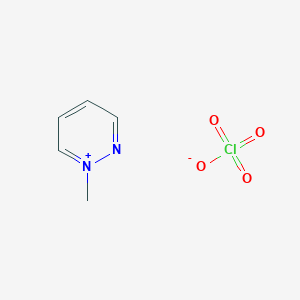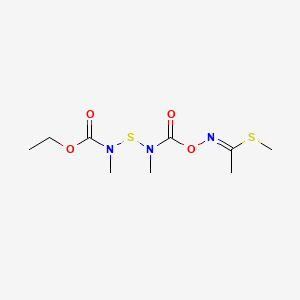![molecular formula C8H10N4 B14500279 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine CAS No. 64663-97-4](/img/structure/B14500279.png)
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, and β-ketonitriles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, optimized for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It finds applications in the development of dyes, organic light-emitting diodes (OLEDs), and semiconductor materials
Mécanisme D'action
The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison: 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic properties, making it a valuable scaffold for drug discovery and development .
Propriétés
Numéro CAS |
64663-97-4 |
|---|---|
Formule moléculaire |
C8H10N4 |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-8-10-7(9)4-6(2)12(8)11-5/h3-4H,1-2H3,(H2,9,10) |
Clé InChI |
ACEKZIDYELRTJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC(=NN12)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)

![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)




![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)



![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

